methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate

Description

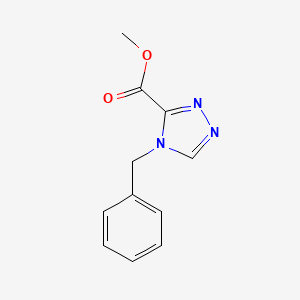

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a benzyl group and at the 3-position with a methoxycarbonyl moiety. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 4-benzyl-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-13-12-8-14(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

WRUSYDRVBLXDTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN=CN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-Amino-1,2,4-Triazole-3-Carboxylic Acid

One of the foundational methods to prepare methyl esters of 1,2,4-triazole-3-carboxylic acids involves direct esterification of the corresponding acid with methanol under acidic conditions. For example, methyl 1H-1,2,4-triazole-3-carboxylate is synthesized by esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. This method can be adapted to prepare this compound by starting with the appropriately substituted triazole carboxylic acid.

Alkylation of Methyl 1,2,4-Triazole-3-Carboxylate

The introduction of the benzyl group at the 4-position (or N1 position depending on numbering) is typically achieved via alkylation reactions. According to recent studies, alkylation of methyl 1,2,4-triazole-3-carboxylate can be performed regioselectively by first generating silyl derivatives of the ester using 1,1,1,1,3,3,3,3-hexamethyldisilazane (HMDS). Subsequent reaction with benzyl halides or benzyl derivatives in the presence of Lewis acids such as tin tetrachloride (SnCl4) leads to the formation of this compound with high regioselectivity.

This two-step process can be summarized as:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl 1,2,4-triazole-3-carboxylate + HMDS | Formation of silyl derivative |

| 2 | Silyl derivative + benzyl halide + SnCl4 | Regioselective alkylation at N1 position |

This method avoids the formation of multiple regioisomers that can occur in direct alkylation methods, ensuring a cleaner product profile.

Cyclization of Hydrazide Intermediates

Another approach involves the synthesis of hydrazide intermediates from methyl esters, followed by cyclization with benzyl-substituted reagents. For instance, hydrazine hydrate reacts with methyl esters to form hydrazides, which can then be cyclized with benzyl-containing precursors to yield this compound derivatives.

A representative reaction scheme is:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl ester + hydrazine hydrate | Formation of hydrazide intermediate |

| 2 | Hydrazide + benzyl-substituted reagent | Cyclization to form benzyl-substituted triazole |

This method is particularly useful when preparing more complex derivatives or when incorporating additional functional groups.

Patent-Reported Preparation via Trimethylsilyl Intermediates

A Chinese patent (CN113651762A) describes a preparation method involving the formation of trimethylsilyl derivatives of methyl 1,2,4-triazole-3-carboxylate, followed by reaction with benzyl-containing reagents under controlled conditions. The process includes:

- Preparation of trimethylsilyl derivatives using chlorotrimethylsilane.

- Subsequent alkylation with benzyl halides in the presence of bases such as potassium hydroxide or lithium diisopropylamide.

- Isolation and purification of this compound.

This method highlights the importance of silyl intermediates for regioselective and efficient alkylation reactions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification of carboxylic acid | Methanol, acid catalyst | Simple, direct | Requires substituted acid precursor |

| Alkylation via silyl derivatives | HMDS, benzyl halide, SnCl4 | High regioselectivity, cleaner product | Requires multiple steps, sensitive reagents |

| Hydrazide cyclization | Hydrazine hydrate, benzyl reagents | Versatile for complex derivatives | Longer reaction times, multi-step |

| Trimethylsilyl intermediate alkylation | Chlorotrimethylsilane, benzyl halide, base | Efficient, patent-backed method | Requires handling of moisture-sensitive reagents |

Summary of Key Research Findings

The regioselective alkylation of methyl 1,2,4-triazole-3-carboxylate via silyl derivatives is the most efficient and clean method to prepare this compound.

Cyclization of hydrazide intermediates offers flexibility for synthesizing more complex benzyl-substituted triazole derivatives.

Esterification remains a fundamental step in preparing the methyl ester moiety, often preceding further functionalization.

Patent literature supports the use of trimethylsilyl intermediates for improved yields and regioselectivity in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a triazole compound utilized across various industries, including agriculture and pharmaceuticals, and serves as a fundamental building block in synthesizing other biologically active compounds. This compound is characterized by a heterocyclic structure featuring three nitrogen atoms and one carbon atom. It is used as a fungicide and has demonstrated promising results in treating various diseases.

Physical and Chemical Properties

this compound is a solid with a molecular weight of 261.29 g/mol. It has a melting point of 121-123 °C and a boiling point of 401.6 °C at 760 mmHg. The compound is slightly soluble in water but highly soluble in organic solvents such as methanol, ethanol, and chloroform. It is stable under normal conditions but may decompose under acidic conditions or when exposed to light.

Synthesis and Characterization

this compound can be synthesized through various methods, such as the reaction of benzylamine with dimethyl acetylenedicarboxylate followed by subsequent cyclization. The synthesis of this compound requires specialized laboratory techniques and equipment. It can be characterized using various analytical techniques such as H-NMR, FT-IR, and X-ray diffraction. Analytical methods used to study this compound include chromatographic techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). Spectroscopic techniques such as NMR, FT-IR, and MS are also employed.

Biological Properties

this compound exhibits a wide range of biological activities, including antifungal, antibacterial, and antitumor activities. It has also shown activity against various plant pathogens, making it a potential candidate for use in agriculture.

Applications

this compound has a wide range of applications in scientific experiments. It is used as a building block in preparing other compounds with biological activities and as a fungicide, showing promising results in treating various diseases. Research is ongoing to discover new applications in various fields and industries, with recent studies focusing on exploring its antifungal and antibacterial activities and its potential use in agriculture. The compound's use as a building block in preparing compounds with biological activities makes it a potential candidate for developing new drugs. In agriculture, it has shown potential as a fungicide, which could help increase crop yields and reduce disease incidence in plants.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations :

Reactivity : The carboxylate ester at position 3 allows for derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions), whereas thiol or azido substituents enable disulfide bond formation or click chemistry, respectively .

Biological Activity : 4-Benzyl-4H-1,2,4-triazole-3-thiol derivatives exhibit cytotoxic activity, suggesting that the benzyl group may synergize with electron-withdrawing substituents (e.g., thiol) to enhance target binding .

Physicochemical and Spectroscopic Data

- 1H-NMR : Benzyl protons in 4-benzyl derivatives resonate at δ ~4.5–5.0 ppm as a singlet, while the triazole CH proton appears at δ ~8.5 ppm .

- Melting Points : Benzyl-substituted triazoles generally exhibit higher melting points (e.g., >180°C) compared to aliphatic analogs due to enhanced crystallinity .

Biological Activity

Methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its antifungal, antibacterial, and antitumor properties. This article delves into the biological activities of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure with three nitrogen atoms, which contributes to its unique biological properties. The compound's molecular formula is , and it exhibits characteristics typical of triazole derivatives, including solubility in organic solvents and stability under various conditions.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various fungal pathogens. In studies, it was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these fungi were reported at concentrations as low as 10 µg/mL, indicating potent antifungal effects .

Antibacterial Activity

The compound also exhibits broad-spectrum antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antibacterial activity data:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Salmonella typhimurium | 30 |

These results suggest that this compound could be a candidate for developing new antibacterial agents .

Antitumor Activity

Recent studies have indicated that this compound possesses antitumor properties. It has shown cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The results from an MTT assay demonstrated a dose-dependent decrease in cell viability at concentrations ranging from 10 to 100 µg/mL. Notably, the compound exhibited an IC50 value of approximately 30 µg/mL against acute lymphoblastic leukemia cells .

The biological activities of this compound are attributed to its ability to interact with specific biological targets. For instance:

- Antifungal Mechanism : The compound disrupts fungal cell membrane integrity and inhibits key enzymes involved in ergosterol biosynthesis.

- Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and protein synthesis pathways.

- Antitumor Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Toxicity and Safety Profile

Toxicity studies indicate that this compound has low toxicity levels. In vitro tests on human peripheral blood mononuclear cells (PBMCs) showed cell viability rates above 90% at high doses (up to 100 µg/mL), suggesting a favorable safety profile for potential therapeutic applications .

Current Research Trends

Research on this compound continues to evolve. Current studies focus on:

- Enhancing Efficacy : Modifying the chemical structure to improve potency against resistant strains.

- Combination Therapies : Investigating synergistic effects with other antimicrobial agents.

- Mechanistic Studies : Elucidating detailed mechanisms of action through molecular docking studies and pathway analyses .

Q & A

Q. What are the established synthetic routes for methyl 4-benzyl-4H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Synthetic routes typically involve condensation reactions between substituted benzaldehydes and triazole precursors under reflux conditions. For example, a modified procedure involves dissolving 4-amino-triazole derivatives in ethanol with glacial acetic acid, followed by refluxing with benzyl-substituted aldehydes for 4–6 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Acidic or basic conditions (e.g., potassium carbonate) enhance reaction rates .

- Purification : Flash chromatography (e.g., EtOAc/cyclohexane 1:1) yields >37% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent placement.

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns.

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and torsional angles between aromatic rings .

Advanced Research Questions

Q. What strategies are effective in modifying the benzyl substituent of this compound to enhance its biological activity?

- Halogenation : Introducing bromine or chlorine at the benzyl para position increases reactivity and binding affinity to enzymes .

- Electron-Donating Groups : Methoxy or amino substituents improve solubility and pharmacokinetic properties.

- Structure-Activity Relationship (SAR) Studies : Comparative assays (e.g., antimicrobial MIC values) identify optimal substituents .

Q. How do crystallographic studies inform the structure-activity relationship of this compound derivatives?

X-ray diffraction reveals:

- Dihedral Angles : Twisted phenyl rings (e.g., 84.59° between two benzyl groups) influence steric hindrance and target binding .

- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize planar conformations critical for enzyme inhibition .

These insights guide derivatization for improved bioactivity (e.g., antiviral or anticancer properties).

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Molecular Docking : Autodock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., cytochrome P450) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC values .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of triazole ring functionalization in this compound derivatives?

- Polar Solvents : Acetonitrile stabilizes charge-separated intermediates, favoring N1-substitution.

- High Temperatures (80–100°C) : Promote kinetic control for C5-functionalized products .

- Microwave-Assisted Synthesis : Reduces reaction time while maintaining >90% regioselectivity .

Methodological Considerations

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- LC-MS/MS : Identifies hydrolyzed metabolites (e.g., carboxylic acid derivatives).

- Stability Studies : Phosphate-buffered saline (pH 7.4) at 37°C simulates in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.